molecular formula C10H11BrN2O2 B4181535 N-(5-bromo-2-pyridinyl)tetrahydro-2-furancarboxamide

N-(5-bromo-2-pyridinyl)tetrahydro-2-furancarboxamide

Cat. No. B4181535
M. Wt: 271.11 g/mol
InChI Key: IQODOEOSFMDRCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several key steps, including bromination, condensation reactions, Suzuki coupling, and hydrogenation. For instance, derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized through complex pathways involving initial brominations and subsequent reactions to form compounds with significant antiprotozoal activities (Ismail et al., 2004). Additionally, functionalized N-(4-Bromophenyl)furan-2-carboxamides were synthesized via Suzuki-Miyaura Cross-Coupling, demonstrating notable anti-bacterial activities (Siddiqa et al., 2022).

Molecular Structure Analysis

The crystal and molecular structures of related compounds have been elucidated using single crystal X-ray diffraction data. This analysis reveals details about the molecular geometry, bond lengths, angles, and intermolecular interactions, which are crucial for understanding the compound's behavior in solid state (Rodi et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of N-(5-bromo-2-pyridinyl)tetrahydro-2-furancarboxamide and similar compounds involves various reactions, including cyclization, bromocyclization, and reactions with N-iodosuccinimide and N-bromosuccinimide, leading to the formation of pyridines and other heterocyclic compounds with defined regiocontrol (Bagley et al., 2004).

Physical Properties Analysis

The physical properties such as crystallization, melting points, and solubility are influenced by the compound's molecular structure. For example, the crystal packing is often stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions, which can affect the compound's stability and reactivity (Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are pivotal for further derivatization and application of N-(5-bromo-2-pyridinyl)tetrahydro-2-furancarboxamide in synthesis and medicinal chemistry. Studies have shown its potential in forming complex molecules with biological activity, indicating its versatility and applicability in various chemical transformations (Siddiqa et al., 2022).

properties

IUPAC Name

N-(5-bromopyridin-2-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-7-3-4-9(12-6-7)13-10(14)8-2-1-5-15-8/h3-4,6,8H,1-2,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQODOEOSFMDRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)tetrahydrofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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